Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGILULYYHRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384776 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-52-5 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
Pyrazole cores are typically synthesized via cyclocondensation between β-dicarbonyl compounds (e.g., ethyl acetoacetate) and arylhydrazines. For Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate, this method involves:
-
Formation of enamine intermediates : β-Dicarbonyl compounds react with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate enamines, which subsequently undergo cyclization with 4-chlorophenylhydrazine.
-
Regioselective control : The use of TFE as a solvent enhances regioselectivity, favoring the 1,3-dipolar cycloaddition pathway to form the 3-carboxylate isomer.
Optimized Protocol (Source )
-
Reagents :
-
Ethyl acetoacetate (1.2 mmol)
-
DMFDMA (1.2 mmol)
-
4-Chlorophenylhydrazine (1.2 mmol)
-
TFE (1.0 mL)
-
-
Procedure :
-
Mix ethyl acetoacetate and DMFDMA in TFE at 20°C for 15 minutes.
-
Add 4-chlorophenylhydrazine dropwise.
-
Monitor reaction via TLC; complete within 1 hour.
-
Evaporate solvent, extract with ethyl acetate, and purify via column chromatography.
-
Table 1: Key Parameters for Cyclocondensation
| Parameter | Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Trifluoroethanol (TFE) | Enhances regioselectivity |
| Temperature | 20°C | Minimizes side reactions |
| Equivalents of DMFDMA | 1.0 eq | Optimizes enamine formation |
Multi-Step Synthesis via Intermediate Carboxylic Acids
Hydrolysis and Re-esterification (Source )
A patent (CN105646355A) describes a pathway applicable to pyrazole-3-carboxylates:
-
Methylation : Diethyl 1H-pyrazole-3,5-dicarboxylate is methylated using iodomethane and K₂CO₃ in acetone.
-
Selective hydrolysis : The 5-ester group is hydrolyzed with KOH in methanol to yield 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.
-
Chlorination and amidation : Treatment with SOCl₂ converts the acid to an acyl chloride, which reacts with ammonia to form an amide intermediate.
Adaptations for Target Compound
-
Introducing 4-chlorophenyl group : Substitute iodomethane with 4-chlorophenyl iodide during alkylation.
-
Yield optimization : Use LiBH₄ for ester reduction to hydroxymethyl intermediates, achieving >80% yield in analogous reactions.
Regioselectivity in Pyrazole Ring Formation
Solvent and Temperature Effects
Substituent Electronic Effects
-
Electron-withdrawing groups (e.g., 4-chlorophenyl) increase reaction rates by stabilizing intermediates via resonance.
Alternative Pathways: Pyrazolo[3,4-d]oxazin-4-one Intermediates
Cyclization with Acetic Anhydride (Source )
A PMC study demonstrates pyrazole carboxylate synthesis via oxazinone intermediates:
Application to Target Compound
-
Replace phenyl with 4-chlorophenyl during initial hydrazine cyclization.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 95% | High | High | Moderate |
| Multi-Step | 60–80% | Moderate | Moderate | Low |
| Oxazinone Route | 70% | Low | Low | High |
Reaction Optimization Strategies
Solvent Screening
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has demonstrated that pyrazole derivatives exhibit promising antitumor activity. Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been evaluated for its efficacy against various cancer cell lines. Studies indicate that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways, including the PI3K/Akt pathway .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in several preclinical studies. It has shown effectiveness in reducing inflammation markers in animal models of arthritis and other inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
3. Antimicrobial Activity
this compound has also been assessed for its antimicrobial properties. In vitro studies reveal that it exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Agricultural Applications
1. Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests has been explored, showing effective insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials indicate that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects .
2. Herbicidal Properties
Recent studies have suggested that this compound can act as a herbicide, inhibiting the growth of certain weed species without adversely affecting crop yields. This property is particularly valuable for sustainable agricultural practices aimed at reducing chemical inputs .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of analogous pyrazole carboxylates:
*Estimated based on analog data.
Key Observations:
Crystallographic and Solid-State Properties
- Hydrogen Bonding: The 4-chlorophenyl group in the main compound may participate in C–H···O or halogen bonding, influencing crystal packing (as discussed in ) .
- Comparison with Sulfonyl Derivatives: ’s compound, featuring a sulfonyl group, forms stronger hydrogen bonds, leading to denser crystal packing and higher melting points .
- Software Analysis: Tools like Mercury () enable visualization of intermolecular interactions, highlighting differences in packing efficiency between the main compound and analogs .
Biological Activity
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 864426-88-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies from recent research.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.71 g/mol
- CAS Number : 864426-88-0
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in anti-inflammatory and anticancer domains. Below are some key findings from recent studies:
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.01 | COX-2 |
| Celecoxib | 0.02 | COX-2 |
The selectivity index for this compound indicates a higher efficiency compared to standard anti-inflammatory drugs, suggesting its potential as a safer alternative for treating inflammatory conditions .
Anticancer Activity
Several studies have reported on the anticancer effects of this compound against various cancer cell lines:
The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to decreased viability and proliferation.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, further contributing to its anticancer effects.
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited superior inhibition of edema formation compared to traditional NSAIDs.
Study on Anticancer Effects
In a comparative study involving multiple pyrazole derivatives, this compound showed significant cytotoxicity against MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and autophagy being elucidated through flow cytometry analyses .
Q & A
Basic: What are the established synthetic routes for Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate?
The compound is typically synthesized via a multi-step protocol involving condensation reactions and cyclization of precursor aryl aldehydes, β-ketoesters, and hydrazines. For example:
- Step 1 : Formation of the pyrazole core via a Biginelli-like reaction using 4-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions.
- Step 2 : Functionalization at the N1 position using 4-chlorobenzyl halides or aryl halides in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography or recrystallization from ethanol.
Key intermediates should be characterized using ¹H/¹³C NMR and HPLC (>95% purity) .
Basic: How is the crystal structure of this compound determined, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Method : Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection is performed at 100 K using a diffractometer (e.g., Bruker D8 VENTURE).
- Software : SHELX (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling small-molecule crystallography. The program refines parameters like bond angles, torsion angles, and displacement anisotropies .
- Key metrics : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., cytotoxicity vs. inactivity) often arise from:
- Purity issues : Validate compound purity using LC-MS and elemental analysis .
- Assay conditions : Control variables like solvent (DMSO concentration ≤ 0.1%), pH, and cell line specificity (e.g., HepG2 vs. HEK293).
- Metabolic stability : Use microsomal incubation assays to assess degradation.
For example, notes conflicting cytotoxicity results in sulfuric acid corrosion studies, likely due to impurities in the synthesized batch .
Advanced: What strategies optimize reaction yields for derivatives of this pyrazole core?
Yield optimization involves:
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) for cyclocondensation (yield improvement from 45% to 72%) .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes for halogenated derivatives .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrazole N1 position .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cannabinoid receptors (CB1/CB2). The 4-chlorophenyl group shows hydrophobic interactions with CB1’s transmembrane domain .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values using CODESSA or DRAGON descriptors .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Basic: What analytical techniques confirm the compound’s structural integrity?
- NMR : ¹H NMR peaks for the ethyl ester group (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and pyrazole protons (δ 6.5–7.5 ppm) .
- FT-IR : Ester carbonyl stretch at ~1700 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .
- Mass spectrometry : ESI-MS molecular ion peak at m/z 304.7 [M+H]⁺ .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity during alkylation steps.
- Byproduct formation : Optimize stoichiometry of 4-chlorophenyl precursors to minimize di-substituted impurities .
- Solvent recovery : Implement azeotropic distillation for ethanol reuse, reducing costs by ~30% .
Basic: What safety precautions are recommended for handling this compound?
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ > 2000 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood.
- Waste disposal : Incinerate at > 800°C to avoid chlorinated byproducts .
Advanced: How does substituent variation at the pyrazole N1 position affect physicochemical properties?
- Lipophilicity : Introducing a 4-fluorophenyl group increases logP by 0.5 units, enhancing blood-brain barrier permeability .
- Thermal stability : Methyl groups at C5 improve melting points (e.g., 145–150°C vs. 120°C for unsubstituted analogs) .
- Solubility : Carboxylate esters reduce aqueous solubility (<0.1 mg/mL) compared to amide derivatives .
Advanced: How can researchers address reproducibility issues in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
